

Technical Support Center: Synthesis of Eight-Membered Carbocyclic Skeletons

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Compound of Interest

Compound Name: *Cycloocta-2,7-dien-1-one*

Cat. No.: B094799

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Welcome to the technical support center for the synthesis of eight-membered carbocyclic skeletons. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of eight-membered carbocycles so challenging?

A1: The construction of eight-membered rings is a formidable challenge in synthetic chemistry due to a combination of unfavorable thermodynamic and kinetic factors.^{[1][2]} These include:

- **Unfavorable Entropy:** There is a low probability of the two ends of a long, flexible acyclic precursor coming into close enough proximity to form a bond.
- **Enthalpic Penalties:** Eight-membered rings suffer from significant strain, including:
 - **Torsional Strain:** Eclipsing interactions of hydrogen atoms on adjacent carbons.^[3]
 - **Transannular Strain:** Steric hindrance between atoms across the ring from non-bonded interactions.^{[3][4][5]}
- **Conformational Complexity:** Cyclooctane can exist in multiple conformations of similar energy, such as the boat-chair and crown conformations, making stereocontrol difficult.^{[4][6]}
^[7]

Q2: What are the most common strategies for constructing eight-membered carbocyclic rings?

A2: Several strategies have been developed to overcome the challenges of forming eight-membered rings. The most common include:

- Ring-Closing Metathesis (RCM): A powerful method for forming cyclic alkenes from acyclic dienes.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Transition-Metal-Catalyzed Cycloadditions: Reactions like [4+4], [6+2], and [4+2+2] cycloadditions can efficiently assemble the eight-membered ring from smaller components.[\[3\]](#)[\[11\]](#)
- Radical Cyclizations: Radical-mediated strategies offer an alternative pathway that can avoid some of the limitations of traditional methods.[\[3\]](#)[\[12\]](#)
- Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction: This reaction is particularly useful for forming medium-sized rings and is tolerant of many functional groups.[\[13\]](#)[\[14\]](#)
- Transannular Reactions: Forming a bond across a pre-existing larger ring to construct the desired eight-membered skeleton.

Q3: How can I improve the yield of my ring-closing metathesis (RCM) reaction for an eight-membered ring?

A3: Low yields in RCM for eight-membered rings are often due to competing intermolecular oligomerization.[\[15\]](#) To favor the desired intramolecular cyclization:

- High Dilution: Running the reaction at very low concentrations (e.g., 0.001-0.01 M) is crucial to minimize intermolecular side reactions.
- Catalyst Choice: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more active and can be effective for forming sterically hindered or trisubstituted double bonds.[\[8\]](#)
- Slow Addition: Adding the diene substrate slowly over a long period to a solution of the catalyst can maintain a low substrate concentration and favor cyclization.

- Temperature: Optimizing the reaction temperature can influence the rate of cyclization versus decomposition or side reactions.

Q4: What are transannular reactions, and how are they relevant to eight-membered ring synthesis?

A4: Transannular reactions are reactions that involve the formation of a covalent bond between atoms on opposite sides of a ring. In the context of eight-membered ring synthesis, they can be a powerful tool. For example, a larger, more easily formed ring (e.g., a 12-membered ring) can be synthesized and then a transannular reaction can be used to partition it into a bicyclic system containing an eight-membered ring. This approach can bypass the high activation energy associated with directly forming the strained eight-membered ring.

Troubleshooting Guides

Problem 1: Low or No Yield in Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization

Symptom	Possible Cause	Troubleshooting Step
No reaction	Inactive chromium(II) salt.	Ensure the CrCl_2 is anhydrous and of high purity. It should be a white or light gray powder.
Nickel co-catalyst is essential.	The reaction often fails without a nickel(II) salt (e.g., NiCl_2) as a co-catalyst due to impurities in the chromium salt. [13]	
Poor solubility of chromium salts.	Use appropriate solvents like DMF or DMSO where the chromium salts are soluble. [13]	
Low yield	Competing intermolecular reactions.	Employ high-dilution conditions by slowly adding the substrate to the reaction mixture.
Decomposition of starting material.	Run the reaction at a lower temperature and monitor the progress carefully.	
Formation of undesired side products	Reductive coupling of the halide.	Ensure the aldehyde is pure and added before the halide if possible.

Problem 2: Poor Stereoselectivity in the Synthesis of a Substituted Cyclooctane

Symptom	Possible Cause	Troubleshooting Step
Mixture of diastereomers	Flexible transition state.	The conformational flexibility of the acyclic precursor and the forming ring leads to multiple low-energy transition states.[7]
Introduce conformational constraints in the acyclic precursor, such as double bonds or rings, to favor a single transition state.		
Employ a template-controlled reaction where the substrate coordinates to a metal center, directing the stereochemical outcome.		
Incorrect diastereomer formed	Unfavorable transannular interactions in the desired transition state.	Re-evaluate the synthetic strategy. It may be necessary to invert a stereocenter post-cyclization.
Use computational modeling (e.g., MM2) to predict the most stable conformer and transition state to guide your synthetic design.[4]		

Quantitative Data Summary

Table 1: Comparison of Yields for Different Eight-Membered Ring Synthesis Methods

Reaction Type	Substrate	Product	Catalyst/Reagent	Yield (%)	Reference
Ring-Closing Metathesis	Diallyl ether (trans isomer)	Cyclooctene derivative	Grubbs I	60	[8]
Ring-Closing Metathesis	Diallyl ether (cis isomer)	Cyclooctene derivative	Grubbs I	20	[8]
Brønsted Acid Cyclization	o-alkenyl-o'-alkynylbiaryl	Dibenzo-fused cyclooctadiene	Triflimide	64	[2][16]
Intramolecular NHC	Aldehyde with vinyl iodide	Macrocyclic alcohol	CrCl ₂ /NiCl ₂	74	[14]
Nickel-Catalyzed [4+4]	1,3-Butadiene	1,5-Cyclooctadiene	Ni(0) complexes	High	[6]

Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) to form a Cyclooctene Derivative

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

- Acyclic diene precursor
- Second-generation Grubbs catalyst (e.g., C848)
- Anhydrous, degassed dichloromethane (DCM)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Set up a flame-dried Schlenk flask equipped with a reflux condenser under an inert atmosphere.
- In the flask, dissolve the Grubbs catalyst (1-5 mol%) in a sufficient volume of anhydrous, degassed DCM to achieve a final substrate concentration of 0.001-0.005 M.
- In a separate flask, dissolve the acyclic diene precursor in anhydrous, degassed DCM.
- Using a syringe pump, add the solution of the diene precursor to the catalyst solution over a period of 4-12 hours at room temperature or gentle reflux (e.g., 40 °C).
- After the addition is complete, allow the reaction to stir for an additional 2-12 hours, monitoring by TLC or GC-MS.
- Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
- Concentrate the reaction mixture in vacuo.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclooctene.

Protocol 2: General Procedure for Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol is a general guideline for the intramolecular coupling of a vinyl halide and an aldehyde.

Materials:

- Substrate containing both an aldehyde and a vinyl halide moiety
- Anhydrous Chromium(II) chloride (CrCl_2)
- Nickel(II) chloride (NiCl_2)
- Anhydrous, degassed Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Inert atmosphere (Argon)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous CrCl_2 (4-8 equivalents) and NiCl_2 (0.01-0.1 equivalents).
- Add anhydrous, degassed DMF or DMSO to the flask and stir the resulting suspension vigorously.
- In a separate flask, dissolve the substrate (1 equivalent) in anhydrous, degassed DMF or DMSO.
- Using a syringe pump, add the substrate solution to the $\text{CrCl}_2/\text{NiCl}_2$ suspension over 8-16 hours at room temperature.
- After the addition is complete, stir the reaction for an additional 12-24 hours. Monitor the reaction by TLC or LC-MS.
- Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or ether).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Relationships and Workflows

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